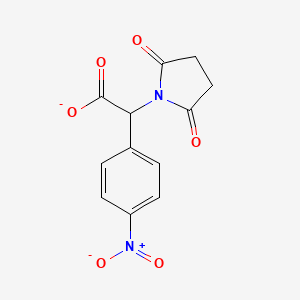
P-Nitrophenylacetic acid-osu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinimidyl-p-nitrophenylacetate is a chemical compound with the molecular formula C₁₂H₁₀N₂O₆ and a molecular weight of 278.22 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its ability to form stable amide bonds with primary amines, making it a valuable reagent for protein modification and labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinimidyl-p-nitrophenylacetate can be synthesized through the reaction of N-hydroxysuccinimide with p-nitrophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide at room temperature . The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for succinimidyl-p-nitrophenylacetate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
Succinimidyl-p-nitrophenylacetate primarily undergoes nucleophilic substitution reactions . The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, resulting in the formation of stable amide bonds . This reactivity makes it an excellent reagent for protein and peptide modification .
Common Reagents and Conditions
The most common reagents used with succinimidyl-p-nitrophenylacetate are primary amines, which react with the succinimidyl ester group under mild conditions, typically at room temperature and neutral to slightly basic pH . The reaction is often carried out in aqueous or organic solvents, depending on the solubility of the reactants .
Major Products Formed
The major products formed from the reaction of succinimidyl-p-nitrophenylacetate with primary amines are amide bonds, resulting in modified proteins or peptides . These modified biomolecules can then be used for various biochemical assays and studies .
Scientific Research Applications
Succinimidyl-p-nitrophenylacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of succinimidyl-p-nitrophenylacetate involves the formation of a covalent bond between the succinimidyl ester group and a primary amine . This reaction results in the formation of a stable amide bond, which can be used to link various biomolecules . The molecular targets are typically proteins or peptides with accessible primary amine groups .
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl 3,5-dinitrophenylacetate: Similar in structure but contains additional nitro groups, which can affect its reactivity and applications.
N-Succinimidyl 4-nitrophenylpropionate: Similar in structure but with a different alkyl chain length, which can influence its solubility and reactivity.
Uniqueness
Succinimidyl-p-nitrophenylacetate is unique due to its specific reactivity towards primary amines and its stability under various conditions . This makes it particularly useful for applications requiring stable and specific modifications of biomolecules .
Properties
Molecular Formula |
C12H9N2O6- |
|---|---|
Molecular Weight |
277.21 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C12H10N2O6/c15-9-5-6-10(16)13(9)11(12(17)18)7-1-3-8(4-2-7)14(19)20/h1-4,11H,5-6H2,(H,17,18)/p-1 |
InChI Key |
HJQKMCWTZILYDA-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















